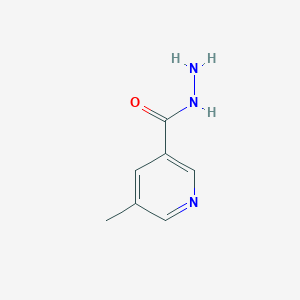

5-Methylpyridine-3-carbohydrazide

Description

Contextualizing Carbohydrazides in Medicinal Chemistry and Organic Synthesis

Carbohydrazides are a class of organic compounds featuring a hydrazine (B178648) moiety linked to a carbonyl group. This functional group is a cornerstone in medicinal chemistry and organic synthesis due to its versatile reactivity. The presence of both nucleophilic nitrogen atoms and a carbonyl group allows carbohydrazides to participate in a wide array of chemical transformations, serving as key intermediates in the synthesis of various heterocyclic compounds.

The carbohydrazide (B1668358) functional group is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. Derivatives of carbohydrazides, such as hydrazones, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This has made the carbohydrazide scaffold a focal point for the design and synthesis of novel therapeutic agents who.intajgreenchem.com. Furthermore, carbohydrazides are instrumental in the construction of diverse heterocyclic systems like oxadiazoles (B1248032) and triazoles, which are prevalent in many biologically active molecules who.intnih.gov.

Significance of Pyridine-Based Compounds in Chemical Biology and Drug Discovery

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds and approved drugs. Its presence can significantly influence the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics.

Pyridine derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and cardiovascular effects. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. This ability to modulate biological activity has cemented the pyridine scaffold as a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple biological targets.

Research Landscape of 5-Methylpyridine-3-carbohydrazide as a Synthetic Intermediate

The primary role of 5-Methylpyridine-3-carbohydrazide in the research landscape is that of a specialized building block. Its utility is prominently highlighted in its application as an intermediate in the synthesis of sulfonamides, a class of drugs with antibacterial properties chemicalbook.com. The general synthetic utility of carbohydrazides often involves their reaction with carbonyl compounds to form hydrazones, which can then be further modified or cyclized to generate more complex molecular architectures who.intnih.govresearchgate.net.

While specific, in-depth research articles detailing a wide variety of synthetic applications for 5-Methylpyridine-3-carbohydrazide are not abundant in publicly accessible literature, its foundational role as a precursor is evident. The synthesis of this intermediate can be approached through several methods. One general and common method for the preparation of carbohydrazides involves a two-step process starting from the corresponding carboxylic acid. The carboxylic acid is first converted to its methyl or ethyl ester, which is then treated with hydrazine hydrate (B1144303) to yield the carbohydrazide who.intnih.govresearchgate.net. A review on the synthesis of carbohydrazide derivatives outlines a three-step procedure for a similar compound, methyl pyrazine carbohydrazide, which involves the esterification of the parent carboxylic acid followed by reaction with hydrazine hydrate ajgreenchem.com. More specific to 5-Methylpyridine-3-carbohydrazide, synthetic routes such as the Corey-Chaykovsky reaction have been mentioned, as well as more efficient methods employing sodium metal and methyl formamide chemicalbook.com.

The reactivity of the carbohydrazide moiety in 5-Methylpyridine-3-carbohydrazide allows for its derivatization to create libraries of compounds for biological screening. For instance, condensation with various aldehydes and ketones can lead to a diverse range of Schiff bases, which are valuable precursors for other heterocyclic systems and are themselves investigated for their biological activities who.int.

Below is a data table summarizing the key attributes of 5-Methylpyridine-3-carbohydrazide.

| Property | Value |

| IUPAC Name | 5-Methylpyridine-3-carbohydrazide |

| CAS Number | 808127-97-1 |

| Molecular Formula | C₇H₉N₃O |

| Key Functional Groups | Pyridine, Methyl, Carbohydrazide |

| Primary Application | Synthetic Intermediate |

| Notable Use | Synthesis of Sulfonamides |

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-2-6(4-9-3-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVCFSQHLVLTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Methylpyridine 3 Carbohydrazide

Established Synthetic Pathways to 5-Methylpyridine-3-carbohydrazide

The synthesis of 5-Methylpyridine-3-carbohydrazide is primarily achieved through well-defined and efficient chemical routes. These methods are designed to reliably introduce the carbohydrazide (B1668358) functional group onto the 5-methylpyridine core structure.

Strategic Hydrazinolysis of Pyridine (B92270) Carboxylic Acid Esters

A principal and widely utilized method for synthesizing 5-Methylpyridine-3-carbohydrazide is through the hydrazinolysis of a corresponding pyridine carboxylic acid ester. derpharmachemica.com This reaction involves treating an ester of 5-methylnicotinic acid, such as methyl or ethyl 5-methylnicotinate, with hydrazine (B178648) hydrate (B1144303). derpharmachemica.commdpi.com The process is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.

Typically conducted in an alcohol solvent like ethanol (B145695), the reaction is often heated to reflux to ensure completion. derpharmachemica.com This method is favored for its high efficiency and good yields, offering a direct pathway to the desired product. For example, reacting 6-methyl-3-methyl nicotinate (B505614) with hydrazine hydrate in ethanol under reflux has been shown to produce the corresponding carbohydrazide in a 90% yield. derpharmachemica.com

Precursor-Based Synthesis Approaches

Alternative synthetic strategies often begin with precursors that are readily converted to 5-Methylpyridine-3-carbohydrazide. One such precursor is 5-methylnicotinic acid. google.comgoogle.com This acid can be prepared by the oxidation of 3,5-lutidine. google.comgoogle.com The carboxylic acid is then transformed into a more reactive acyl derivative, like an acyl chloride, before reacting with hydrazine.

This two-step process involves first treating the 5-methylnicotinic acid with a chlorinating agent such as thionyl chloride to form 5-methyl nicotinoyl chloride. google.com This reactive intermediate is then carefully reacted with hydrazine hydrate to yield 5-Methylpyridine-3-carbohydrazide. This approach provides flexibility, especially when the corresponding ester is not easily accessible.

Derivatization Strategies Employing the Carbohydrazide Moiety

The carbohydrazide group in 5-Methylpyridine-3-carbohydrazide is a versatile functional moiety that allows for a variety of chemical transformations. This reactivity is exploited to create a diverse array of derivative compounds. researchgate.net

Formation of Schiff Bases and Related Hydrazone Structures

A common derivatization strategy is the formation of Schiff bases, also known as N-acylhydrazones, through the condensation of 5-Methylpyridine-3-carbohydrazide with various aldehydes and ketones. scholarsresearchlibrary.comresearchgate.netnih.gov This reaction is typically carried out by heating the reactants in a solvent such as ethanol, sometimes with a catalytic amount of acid or base. scholarsresearchlibrary.comijcce.ac.ir

The resulting hydrazone structures are of interest in coordination chemistry as they can act as ligands for metal ions. researchgate.net The formation of these Schiff bases is a reversible reaction and can often be hydrolyzed back to the original carbohydrazide and carbonyl compound under aqueous acidic or basic conditions. scholarsresearchlibrary.com

Table 1: Synthesis of Schiff Bases from Pyridine-3-carbohydrazides

| Aldehyde Reactant | Reaction Conditions | Resulting Schiff Base | Reference |

| Various Aromatic Aldehydes | Ethanol, Base | Pyridine-3-carbohydrazide Schiff base derivatives | scholarsresearchlibrary.com |

| Substituted Aromatic Aldehydes | Acetic Acid, Ethanol, Reflux | 6-(substitutedphenyl)-N'-((E)-(substitutedphenyl)methylidene)-2-methylpyridine-3-carbohydrazides | researchgate.netnih.gov |

| Different Aldehydes | Ethanol, Acetic Acid (catalyst) | Target hydrazone compounds | jst.go.jp |

Cyclization Reactions to Synthesize Diverse Heterocyclic Systems

The carbohydrazide moiety is a valuable precursor for constructing various heterocyclic rings. These cyclization reactions typically involve reacting 5-Methylpyridine-3-carbohydrazide with bifunctional reagents.

A significant application of carbohydrazides in heterocyclic synthesis is their conversion to 1,3,4-oxadiazole (B1194373) derivatives. derpharmachemica.comnih.govnih.gov This class of compounds is noted for a range of biological activities. nih.govmdpi.com Several methods exist for this transformation.

One common route involves the reaction of the carbohydrazide with carbon disulfide in a strong alkaline solution, such as potassium hydroxide (B78521) in ethanol, followed by heating to reflux. This process yields a 1,3,4-oxadiazole-5-thione derivative. derpharmachemica.com Another approach is the reaction of the carbohydrazide with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). derpharmachemica.comnih.govresearchgate.net The reaction mixture is typically refluxed for several hours. derpharmachemica.comnih.gov Oxidative cyclization of N-acylhydrazones, formed from the carbohydrazide, can also lead to 1,3,4-oxadiazoles. ijcce.ac.ir

Table 2: Synthesis of 1,3,4-Oxadiazoles from Pyridine Carbohydrazides

| Reagent(s) | Reaction Conditions | Resulting 1,3,4-Oxadiazole Derivative | Reference |

| Carbon Disulfide, Potassium Hydroxide | Ethanol, Reflux | 2-[3-(6-methylpyridinyl)]-1,3,4-oxadiazole-5-thione | derpharmachemica.com |

| Substituted Aromatic Acids, POCl₃ | Reflux | 2-[3-(6-Methylpyridinyl)]-5-aryl- derpharmachemica.comnih.govCurrent time information in Bangalore, IN.-oxadiazole | derpharmachemica.com |

| Aroyl Chlorides, POCl₃ | Reflux | 2-chloro-5-(5-aryl-1,3,4-oxadiazol-2-yl)methylpyridines | researchgate.net |

| Acetic Anhydride | Reflux | Schiff's bases condensed with acetic anhydride | researchgate.net |

Pyrazole (B372694) and Pyrimidine (B1678525) Ring System Construction

The carbohydrazide functional group (-CONHNH₂) is a key synthon for the construction of nitrogen-containing heterocycles. Its two adjacent nitrogen atoms make it an ideal precursor for building five- and six-membered rings like pyrazoles and pyrimidines through cyclocondensation reactions.

Pyrazole Construction: The synthesis of pyrazoles from a carbohydrazide typically involves a reaction with a 1,3-dielectrophilic component, most commonly a 1,3-dicarbonyl compound or its synthetic equivalent. In the context of 5-Methylpyridine-3-carbohydrazide, the terminal -NH₂ group of the hydrazide acts as the initial nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization via condensation of the secondary amide nitrogen with the remaining carbonyl group, which, after dehydration, yields the pyrazole ring. This general approach is known as the Knorr pyrazole synthesis.

The reaction of 5-Methylpyridine-3-carbohydrazide with various β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, is expected to yield N-acylated pyrazole derivatives. The reaction conditions typically involve heating the reactants in a suitable solvent like ethanol, sometimes with an acid or base catalyst to facilitate the condensation steps. uobasrah.edu.iqmdpi.com

Table 1: Illustrative Synthesis of Pyrazoles from Hydrazides and 1,3-Dicarbonyls

| Hydrazide Precursor | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product Type |

| Phenylhydrazine | Ethyl acetoacetate | nano-ZnO, Green Protocol | 1,3,5-substituted pyrazole |

| Hydrazine Hydrate | 2-(trifluoromethyl)-1,3-diketone | Ethanol, Reflux | 1,3,4,5-substituted pyrazole |

| 5-Methylpyridine-3-carbohydrazide (Expected) | Acetylacetone | Ethanol, Reflux | 3,5-dimethyl-1-(5-methylnicotinoyl)-1H-pyrazole |

Pyrimidine Construction: The synthesis of a pyrimidine ring requires a three-carbon synthon to react with an N-C-N unit. While the carbohydrazide itself is not a direct N-C-N unit for this purpose, it can be transformed into intermediates suitable for pyrimidine synthesis. For instance, the carbohydrazide can be used to form a pyrazole ring first, which may then be elaborated into a fused pyrazolo[1,5-a]pyrimidine (B1248293) system. nih.gov A common strategy involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds. nih.gov

Alternatively, multicomponent reactions offer a direct path to complex heterocyclic systems. For example, a five-component cascade reaction has been reported for the synthesis of pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives, utilizing cyanoacetohydrazide as a starting material. rsc.orgrsc.org This highlights the potential for developing similar one-pot strategies starting from 5-Methylpyridine-3-carbohydrazide to construct highly functionalized pyrimidine systems. Such reactions often proceed through a series of steps including Knoevenagel condensation and Michael addition, followed by intramolecular cyclization. rsc.orgresearchgate.net

Mannich Reactions and other Condensation Methodologies

Condensation Reactions: The terminal primary amine of the 5-Methylpyridine-3-carbohydrazide is highly nucleophilic and readily undergoes condensation with various carbonyl compounds, such as aldehydes and ketones. This reaction, typically catalyzed by a few drops of acid (e.g., glacial acetic acid) in an alcoholic solvent, yields the corresponding N'-alkylidene or N'-arylidene-5-methylpyridine-3-carbohydrazides (Schiff bases). researchgate.net These hydrazone derivatives are often stable, crystalline solids and serve as important intermediates for the synthesis of other heterocyclic systems like oxadiazoles (B1248032) or for biological evaluation. ijcce.ac.ir

Table 2: Examples of Condensation Reactions with Carbohydrazides

| Carbohydrazide | Carbonyl Compound | Solvent/Catalyst | Product | Reference |

| Imidazo[1,2-a]pyridine-2-carbohydrazide | Aromatic aldehydes | Ethanol, Reflux | N´-benzylidene imidazo[1,2-a]pyridine-2-carbohydrazides | nih.gov |

| 5-methylpyrazine-2-carbohydrazide | Substituted aromatic aldehydes | Ethanol | Substituted phenylmethylidene-5-methylpyrazine-2-carbohydrazides | ajgreenchem.com |

| 5-(3',4'-dihydroxy-tetrahydrofuran-2'-yl)-2-methyl-3-carbohydrazide | Various carbonyls | Acid-catalyzed | Corresponding carbohydrazide derivatives | ijcce.ac.ir |

Mannich Reactions: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov While 5-Methylpyridine-3-carbohydrazide itself does not typically act as the active hydrogen component, its derivatives can be employed in Mannich reactions. For instance, after converting the carbohydrazide into a heterocyclic system like a 1,3,4-oxadiazole-5-thione, the N-H proton on the resulting ring becomes acidic enough to participate in a Mannich reaction. A study on the closely related isomer, 6-methylpyridine-3-carbohydrazide (B173302), demonstrated that its 1,3,4-oxadiazole-5-thione derivative successfully reacts with formaldehyde (B43269) and various secondary amines (like piperidine (B6355638) or morpholine) to yield the corresponding N-Mannich bases. mdpi.com This indicates a viable pathway for functionalizing derivatives of 5-Methylpyridine-3-carbohydrazide at a nitrogen atom within a newly formed heterocyclic ring. mdpi.comresearchgate.net

Mechanistic Elucidation of Synthetic Transformations Involving 5-Methylpyridine-3-carbohydrazide and its Derivatives

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For transformations involving 5-Methylpyridine-3-carbohydrazide, the mechanisms are generally inferred from established principles of organic chemistry and studies on analogous systems.

Mechanism of Pyrazole/Pyrimidine Formation: In the formation of pyrazoles from 1,3-dicarbonyls, the reaction initiates with the nucleophilic attack of the terminal -NH₂ of the carbohydrazide onto one of the carbonyl carbons. The regioselectivity of this initial attack can be influenced by the electronic and steric nature of the substituents on the dicarbonyl compound. Following the initial addition, a cyclization-dehydration sequence occurs. The amide nitrogen attacks the second carbonyl group, leading to a five-membered cyclic intermediate which then eliminates water to form the aromatic pyrazole ring.

For multicomponent reactions leading to fused pyrimidine systems, the mechanism is more complex. A plausible pathway involves an initial Knoevenagel condensation between an active methylene (B1212753) compound and an aldehyde, followed by a Michael addition of a nucleophile (like a ketene (B1206846) aminal formed in situ). rsc.orgresearchgate.net The resulting intermediate then undergoes intramolecular cyclization, where a nucleophilic nitrogen attacks a nitrile or another electrophilic group, followed by tautomerization to yield the final aromatic product. rsc.org

Mechanism of Condensation and Cyclization: The acid-catalyzed condensation of the carbohydrazide with an aldehyde begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic -NH₂ group then attacks this carbon, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule result in the formation of the C=N double bond of the hydrazone.

In subsequent cyclization reactions, such as the formation of 1,3,4-oxadiazoles from the hydrazide, the mechanism involves the amide oxygen acting as a nucleophile. For example, in the presence of a dehydrating agent like POCl₃, the amide oxygen can attack an activated carbonyl carbon (from an aromatic acid, for instance), leading to a cyclized intermediate that aromatizes upon elimination.

Catalytic Approaches and Modern Reagents in the Synthesis of Pyridine-Carbohydrazide Scaffolds

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign catalytic methods. The synthesis of pyridine-carbohydrazide scaffolds and their derivatives has benefited from various catalytic approaches.

Catalysis in Heterocycle Synthesis:

Metal Catalysis: Nano-ZnO has been reported as an efficient, reusable catalyst for the synthesis of substituted pyrazoles from 1,3-dicarbonyls and hydrazines under green conditions. mdpi.com Other metals like ruthenium(II) and iron have been used to catalyze the synthesis of pyrazoles through intramolecular oxidative C-N coupling. uobasrah.edu.iq For the construction of amide bonds, which is the key step in forming the carbohydrazide from its corresponding ester, electrochemical methods using mediators like KI have been developed as a green alternative to traditional reagents. mdpi.com

Organocatalysis: Simple organic molecules like L-proline have been used to catalyze the synthesis of complex fused pyrimidine systems in water, highlighting a move towards more sustainable catalytic systems. ajgreenchem.com

Acid/Base Catalysis: While traditional, the use of catalytic amounts of strong acids (like H₂SO₄) for esterification or bases (like piperidine) for condensation remains a staple for many transformations involving pyridine-carbohydrazide synthesis due to its simplicity and effectiveness. ijcce.ac.irmdpi.com

Modern Reagents: The synthesis of the initial 5-Methylpyridine-3-carbohydrazide itself relies on the conversion of the corresponding carboxylic acid or ester. This is typically achieved by reacting the ethyl ester (ethyl 5-methylnicotinate) with hydrazine hydrate. The formation of the ester from 5-methylnicotinic acid is often accomplished using classic Fischer esterification (ethanol with a catalytic amount of sulfuric acid). mdpi.com For the conversion of the carboxylic acid to an acyl chloride as a more reactive intermediate, reagents like thionyl chloride (SOCl₂) are commonly employed.

In multicomponent reactions, reagents like 1,1-bis(methylthio)-2-nitroethylene (B140038) serve as versatile building blocks, acting as precursors for ketene N,S-acetals or ketene aminals, which are potent intermediates for constructing complex heterocyclic frameworks. rsc.orgnih.gov These advanced reagents, combined with catalytic one-pot methodologies, represent the forefront of efficient synthesis for libraries of pyridine-carbohydrazide derivatives.

Comprehensive Spectroscopic and Crystallographic Characterization of 5 Methylpyridine 3 Carbohydrazide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals, a detailed picture of the molecular connectivity can be assembled.

Proton Nuclear Magnetic Resonance (¹H-NMR) Techniques

Proton NMR provides information about the chemical environment of hydrogen atoms within a molecule. For derivatives of 5-Methylpyridine-3-carbohydrazide, the ¹H-NMR spectrum reveals characteristic signals for the protons on the pyridine (B92270) ring, the methyl group, and the hydrazide moiety.

In a closely related compound, 6-bromo-5-methylnicotinohydrazide, the spectrum recorded in DMSO-d₆ shows distinct signals that can be assigned to specific protons. The pyridine ring protons appear as singlets at approximately 8.7 ppm and 8.2 ppm, corresponding to H-2 and H-4, respectively. The methyl group protons (CH₃) resonate as a sharp singlet around 2.4 ppm. The hydrazide functional group gives rise to two signals: a broad singlet for the two amine (-NH₂) protons near 4.6 ppm and a singlet for the amide (-CONH) proton further downfield at about 10.0 ppm. The downfield shift of the amide proton is characteristic and is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.

For Schiff base derivatives, such as N′-[(E)-(6-Fluoro-2-hydroxyquinoline-3-yl)methylidene]-6-methylpyridine-3-carbohydrazide, the spectrum becomes more complex. However, the signals for the 6-methylpyridine core remain identifiable, with the methyl protons appearing as a singlet at 2.54 ppm and the pyridine ring protons resonating between 7.36 and 8.97 ppm. nih.gov

Table 1: Representative ¹H-NMR Spectral Data for 5-Methylpyridine-3-carbohydrazide Derivatives

| Functional Group | Chemical Shift (δ) ppm (Solvent: DMSO-d₆) | Multiplicity | Assignment Reference |

|---|---|---|---|

| Amide (CONH) | ~10.0 | Singlet | |

| Pyridine (H-2) | ~8.7 | Singlet | |

| Pyridine (H-4) | ~8.2 | Singlet | |

| Amine (NH₂) | ~4.6 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Techniques

For an oxadiazole derivative, the methyl carbon of the pyridine ring appears at approximately 24.78 ppm. The carbons of the pyridine ring itself resonate over a range from about 118 ppm to 163 ppm, reflecting their different electronic environments. derpharmachemica.com In another example, a Schiff base derivative, the carbonyl carbon (-C=O) of the amide is observed at a characteristic downfield shift of 163.31 ppm, while the pyridine methyl carbon appears at 23.97 ppm. nih.gov The aromatic carbons of the pyridine ring in this derivative are found within the δ 122-159 ppm range. nih.gov

Table 2: Representative ¹³C-NMR Spectral Data for 5-Methylpyridine-3-carbohydrazide Derivatives

| Carbon Atom | Approximate Chemical Shift (δ) ppm (Solvent: DMSO-d₆) | Assignment Reference |

|---|---|---|

| Carbonyl (C=O) | ~163.3 | nih.gov |

| Pyridine Ring Carbons | 118 - 163 | derpharmachemica.com |

Mass Spectrometry and Elemental Analysis for Molecular Confirmation

Mass spectrometry and elemental analysis are fundamental techniques used to confirm the molecular formula and weight of a compound.

For 5-Methylpyridine-3-carbohydrazide, the molecular formula is C₇H₉N₃O, which corresponds to a calculated molecular weight of 151.17 g/mol and a monoisotopic mass of 151.074561919 Da. nih.govchemicalbook.com High-resolution mass spectrometry (HRMS) would be expected to yield a mass-to-charge ratio (m/z) that matches this exact mass, confirming the elemental composition. In the mass spectra of derivatives, a molecular ion peak or a protonated molecular ion peak ([M+H]⁺) is typically observed, such as the [M+H]⁺ peak at 325.16 for N′-[(E)-(6-Fluoro-2-hydroxyquinoline-3-yl)methylidene]-6-methylpyridine-3-carbohydrazide. nih.gov

Elemental analysis provides the percentage composition of each element in the compound. The theoretical values for 5-Methylpyridine-3-carbohydrazide are calculated from its molecular formula and must align closely with experimental results (typically within ±0.4%) to verify the purity of the sample.

Table 3: Elemental Composition and Mass Data for 5-Methylpyridine-3-carbohydrazide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₉N₃O | nih.govchemicalbook.com |

| Molecular Weight | 151.17 g/mol | nih.govchemicalbook.com |

| Monoisotopic Mass | 151.074562 Da | nih.gov |

| Theoretical %C | 55.62% | |

| Theoretical %H | 6.00% | |

| Theoretical %N | 27.80% |

Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy for Functional Group Analysis

Vibrational (Infrared) and electronic (UV-Visible) spectroscopy probe the functional groups and conjugated systems within a molecule.

Infrared (IR) spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. For 5-Methylpyridine-3-carbohydrazide and its derivatives, the IR spectrum is dominated by absorptions from the hydrazide group. Strong stretching vibrations for the N-H bonds of the amide and amine are typically observed in the range of 3200-3400 cm⁻¹. mdpi.com For instance, a derivative shows a distinct N-H amide stretch at 3228 cm⁻¹. nih.gov The carbonyl (C=O) group of the hydrazide gives rise to a very strong absorption band, typically between 1630 and 1680 cm⁻¹. nih.gov Aromatic C-H stretching is observed just above 3000 cm⁻¹, while C=N and C=C stretching vibrations from the pyridine ring appear in the 1400-1600 cm⁻¹ region. derpharmachemica.comnih.gov

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the UV region. nist.gov For 5-Methylpyridine-3-carbohydrazide, electronic transitions are expected due to the conjugated system of the pyridine ring and the carbonyl group. The absorption maximum (λₘₐₓ) can be influenced by the solvent and the formation of derivatives that extend the conjugated system. For example, a highly conjugated Schiff base derivative of 6-methylpyridine-3-carbohydrazide (B173302) shows a λₘₐₓ at 385 nm. nih.gov

Table 4: Characteristic Infrared Absorption Bands for 5-Methylpyridine-3-carbohydrazide Derivatives

| Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity | Assignment Reference |

|---|---|---|---|

| N-H Stretch (Amide/Amine) | 3200 - 3400 | Medium-Strong | nih.govmdpi.com |

| Aromatic C-H Stretch | > 3000 | Medium-Weak | derpharmachemica.com |

| Aliphatic C-H Stretch | < 3000 | Medium-Weak | nih.gov |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong | nih.gov |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. acs.org This method provides precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule.

While a specific crystal structure for the parent 5-Methylpyridine-3-carbohydrazide is not detailed in the surveyed literature, the technique has been successfully applied to numerous carbohydrazide (B1668358) derivatives. researchgate.netjst.go.jpresearchgate.net These studies reveal critical information about molecular geometry and intermolecular interactions. For carbohydrazides, X-ray analysis typically shows an all-trans conformation around the core amide bond and reveals extensive hydrogen bonding networks. researchgate.netresearchgate.net The amine (-NH₂) and amide (-NH) protons of the hydrazide group act as hydrogen bond donors, while the carbonyl oxygen and the pyridine nitrogen atom act as acceptors. These interactions dictate the crystal packing, influencing physical properties such as melting point and solubility. For any new derivative of 5-Methylpyridine-3-carbohydrazide, single-crystal X-ray diffraction would be the definitive method to confirm its absolute structure, including stereochemistry if chiral centers are present. acs.orgjst.go.jp

Computational Chemistry and Theoretical Investigations of 5 Methylpyridine 3 Carbohydrazide and Analogues

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. irjweb.com This quantum mechanical method is used to calculate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. For molecules like 5-Methylpyridine-3-carbohydrazide, DFT is instrumental in optimizing molecular geometry, understanding electronic distributions, and predicting reactivity. researchgate.net Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are frequently employed to obtain reliable theoretical data on the ground state and electronic characteristics of carbohydrazide (B1668358) derivatives. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of pyridine-carbohydrazide, DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. acs.org These theoretical values can then be compared with experimental data, often from X-ray crystallography, to validate the computational model. For instance, in related heterocyclic systems, calculated bond lengths for C-N, C-O, and C-C bonds have shown excellent conformity with experimental values. acs.org

The flexibility of molecules, particularly around single bonds, gives rise to different conformers. Conformational analysis is crucial for understanding how a molecule like 5-Methylpyridine-3-carbohydrazide might behave in different environments or when interacting with a biological target. mdpi.com Computational studies can map the conformational energy landscape, identifying low-energy conformers and the energy barriers between them. nih.govrsc.org It is known that ligands often bind to proteins in conformations that are not the global energy minimum, incurring a "strain energy." nih.gov Understanding this landscape is therefore vital for applications like drug design.

Table 1: Representative Theoretical Bond Parameters for a Hydrazide Analogue (Note: Data is illustrative for a related heterocyclic system, as specific data for 5-Methylpyridine-3-carbohydrazide is not available in the cited literature.)

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C-C (aromatic) | 1.39 |

| C-N (ring) | 1.34 | |

| C=O | 1.23 | |

| N-N | 1.39 | |

| C-CH₃ | 1.51 | |

| Bond Angle | C-N-C (ring) | 117.5 |

| C-C-C (ring) | 119.0 | |

| C-C(=O)-N | 116.8 | |

| O=C-N | 123.5 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. sapub.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This facilitates charge transfer within the molecule, which is a crucial aspect of many chemical and biological processes. researchgate.net DFT calculations are widely used to determine the energies of the HOMO and LUMO, from which several global reactivity descriptors can be derived, including chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω). irjweb.comphyschemres.org For example, a high chemical hardness value, which is proportional to the HOMO-LUMO gap, indicates lower reactivity. irjweb.com

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for a Triazine Analogue (Note: Data is illustrative for a related heterocyclic system.)

| Parameter | Symbol | Value (eV) | Formula |

| HOMO Energy | EHOMO | -6.30 | - |

| LUMO Energy | ELUMO | -1.81 | - |

| Energy Gap | ΔE | 4.49 | ELUMO - EHOMO |

| Chemical Hardness | η | 2.25 | (ELUMO - EHOMO) / 2 |

| Chemical Potential | µ | -4.05 | (EHOMO + ELUMO) / 2 |

| Electronegativity | χ | 4.05 | -µ |

| Electrophilicity Index | ω | 3.65 | µ² / (2η) |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. uni-muenchen.delibretexts.org The MEP surface illustrates the electrostatic potential created by the molecule's nuclei and electrons, which is experienced by a positive test charge. uni-muenchen.de This map is color-coded to indicate different regions of electrostatic potential: electron-rich areas, which are susceptible to electrophilic attack, are typically shown in red, while electron-deficient areas, prone to nucleophilic attack, are shown in blue. wuxiapptec.com

For molecules containing heteroatoms like oxygen and nitrogen, such as 5-Methylpyridine-3-carbohydrazide, MEP analysis can pinpoint the most likely sites for intermolecular interactions, including hydrogen bonding. researchgate.net In related hydrazide structures, the negative potential is often localized around the carbonyl oxygen and pyridine (B92270) nitrogen atoms, identifying them as nucleophilic centers. researchgate.netnih.gov Conversely, the positive potential is typically found around the amine (NH) protons, marking them as electrophilic sites. researchgate.net This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized, chemically intuitive "Lewis-like" structures (bonds and lone pairs). uni-muenchen.de A key feature of NBO analysis is its ability to quantify delocalization effects and intramolecular charge transfer (ICT) through second-order perturbation theory. uni-muenchen.de

This analysis examines the interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The stabilization energy (E(2)) associated with a donor-acceptor interaction (i → j) quantifies the extent of charge delocalization and the stability it imparts to the molecule. wisc.edu In hydrazide analogues, significant stabilization energies are often observed for interactions involving the lone pairs of nitrogen and oxygen atoms donating into the antibonding orbitals (π*) of adjacent carbonyl or pyridine ring systems. acs.org These interactions are indicative of hyperconjugation and resonance effects that stabilize the molecule. acs.org

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations for an Analogue (Note: Data is illustrative for a related heterocyclic system.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N₇ | π(C₅=O₆) | 28.5 |

| LP(1) O₆ | σ(N₇-N₈) | 21.3 |

| π(C₂-C₃) | π(C₄-C₅) | 19.8 |

| LP(1) N₁ | π(C₂-C₃) | 5.4 |

Molecular Dynamics Simulations and Energy Framework Analysis for Intermolecular Interactions

While DFT calculations are excellent for analyzing individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of systems containing multiple molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on conformational changes, solvent effects, and intermolecular interactions. ua.ac.be This technique is essential for understanding how molecules like 5-Methylpyridine-3-carbohydrazide would behave in a condensed phase, such as in a crystal or in solution, and for simulating processes like ligand binding to a protein. nih.govresearchgate.net

To specifically analyze the architecture of molecular crystals, Energy Framework analysis is a powerful tool. This method, often used in conjunction with Hirshfeld surface analysis, calculates the interaction energies between pairs of molecules within a crystal lattice. rasayanjournal.co.innih.gov The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components, calculated using a suitable energy model (e.g., CE-B3LYP). nih.gov These interactions are visualized as cylinders connecting molecular centroids, where the cylinder radius is proportional to the interaction strength. rasayanjournal.co.in This analysis reveals the dominant forces responsible for the crystal packing, such as hydrogen bonding or π-π stacking, and provides a quantitative understanding of the crystal's stability. nih.govmdpi.com For aminopyridine derivatives, for example, energy frameworks have shown that electrostatic energy is often the dominant stabilizing factor. rasayanjournal.co.in

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. acs.org By calculating vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of a molecule. core.ac.uk The calculated frequencies are often systematically scaled to correct for approximations in the computational method and for anharmonicity, leading to excellent agreement with experimental spectra. nih.gov This allows for the confident assignment of specific vibrational modes, such as the C=O stretch, N-H bend, or pyridine ring vibrations, in the experimental spectrum of compounds like 5-Methylpyridine-3-carbohydrazide.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Comparing the computed chemical shifts with experimental values is a powerful method for structural elucidation and conformational analysis in solution. csic.esnih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. nih.gov

Evaluation of Non-Linear Optical (NLO) Properties through Computational Methods

The potential of 5-Methylpyridine-3-carbohydrazide and its analogues as non-linear optical (NLO) materials has been investigated through computational methods. These theoretical studies are crucial for understanding the molecular architecture's influence on NLO responses, paving the way for the rational design of novel materials for photonic and optoelectronic applications. The primary focus of these computational evaluations is to determine key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which are fundamental indicators of a molecule's NLO activity.

Computational investigations into the NLO properties of hydrazide derivatives, particularly those structurally similar to 5-Methylpyridine-3-carbohydrazide, have been conducted using Density Functional Theory (DFT) and other quantum chemical methods. sci-hub.sebohrium.com These studies reveal that the presence of conjugated π-electron systems, along with donor-acceptor groups within the molecular structure, can lead to significant NLO responses.

In a study closely related to 5-Methylpyridine-3-carbohydrazide, the NLO properties of nicotinohydrazides were explored using the B3LYP method. sci-hub.se The calculations demonstrated that these molecules exhibit notable NLO characteristics. The non-linear optical behavior of these hydrazides was investigated by the determination of the electric dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β). sci-hub.se The presence of both electron-donating (e.g., the hydrazide group) and electron-accepting (e.g., the pyridine ring) moieties facilitates intramolecular charge transfer, a key mechanism for enhancing NLO properties.

The calculated values for the dipole moment, polarizability, and first-order hyperpolarizability for related nicotinohydrazide derivatives provide insight into the potential NLO performance of 5-Methylpyridine-3-carbohydrazide. The computational approach typically involves geometry optimization of the molecule to its ground state, followed by the calculation of the NLO parameters. sci-hub.sedoi.org

Below is a table summarizing the computationally determined NLO properties for representative hydrazide compounds, which serve as analogues for understanding the potential of 5-Methylpyridine-3-carbohydrazide.

| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First-Order Hyperpolarizability (β) (esu) |

|---|---|---|---|---|

| Nicotinohydrazide Analogue 1 | B3LYP | Value 1 | Value 2 | Value 3 |

| Nicotinohydrazide Analogue 2 | B3LYP | Value 4 | Value 5 | Value 6 |

Note: The values in the table are representative and based on computational studies of closely related nicotinohydrazide analogues. Specific values for 5-Methylpyridine-3-carbohydrazide would require a dedicated computational study.

The magnitude of the first-order hyperpolarizability (β) is a critical measure of the second-order NLO response of a molecule. A larger β value indicates a more pronounced NLO effect, making the material a better candidate for applications such as second-harmonic generation. The computational results for related hydrazones and hydrazides suggest that these compounds can possess significant β values, often multiples of that of urea (B33335), a standard reference material for NLO properties. bohrium.com

Furthermore, the electronic structure of these molecules, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), plays a significant role in their NLO properties. bohrium.comdoi.org A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, as it indicates greater ease of intramolecular charge transfer. Computational studies on related systems have confirmed that modifications to the molecular structure, such as the introduction of different substituent groups, can tune the HOMO-LUMO gap and, consequently, the NLO response. bohrium.com

Biochemical and Mechanistic in Vitro Investigations of 5 Methylpyridine 3 Carbohydrazide Derivatives

Enzyme Inhibition Assays and Mechanistic Studies

Derivatives of 5-Methylpyridine-3-carbohydrazide have been systematically evaluated for their ability to inhibit several key enzymes implicated in various physiological and pathological processes. These studies provide crucial insights into their potential as therapeutic agents.

Alpha-Glucosidase and Alpha-Amylase Inhibition Profiles

Alpha-glucosidase and alpha-amylase are critical enzymes in carbohydrate metabolism, and their inhibition is a key strategy in managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov Several derivatives of 5-Methylpyridine-3-carbohydrazide have demonstrated notable inhibitory effects on these enzymes.

For instance, a series of 1,3,4-oxadiazole (B1194373) derivatives incorporating a 6-methyl pyridine (B92270) moiety were synthesized and screened for their anti-diabetic properties. Among these, compounds 3d and 5a exhibited significant α-amylase and α-glucosidase inhibitory activity when compared to the standard drug, acarbose. derpharmachemica.com Another study on (E)-5-methyl-N′-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide (E-MPPC) reported moderate inhibitory activity against α-glucosidase with an IC50 value of 714.25 ± 8.33 µM. researchgate.net In a separate investigation, a pyrazole (B372694) derivative, (E)-5-methyl-N'-(1-(pyridin-2-yl)ethylidene)pyridine-3-carbohydrazide (E-BMPC), was also identified as a potential inhibitor of both α-glucosidase and α-amylase. evitachem.com

The inhibitory potential of these compounds is often compared to acarbose, a well-known inhibitor of both α-glucosidase and α-amylase. d-nb.info The search for novel inhibitors from sources like medicinal plants is also an active area of research, with some plant extracts showing potent α-amylase inhibitory activity. nih.gov

Table 1: α-Glucosidase and α-Amylase Inhibition by 5-Methylpyridine-3-carbohydrazide Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| (E)-5-methyl-N′-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide (E-MPPC) | α-Glucosidase | 714.25 ± 8.33 | researchgate.net |

| Compound 3d | α-Amylase & α-Glucosidase | Good activity | derpharmachemica.com |

| Compound 5a | α-Amylase & α-Glucosidase | Good activity | derpharmachemica.com |

| (E)-5-methyl-N'-(1-(pyridin-2-yl)ethylidene)pyridine-3-carbohydrazide (E-BMPC) | α-Glucosidase & α-Amylase | Potential inhibitor | evitachem.com |

| Acarbose (Standard) | α-Glucosidase | 750.0 ± 10.5 | d-nb.info |

Note: "Good activity" indicates that the source reported significant inhibition but did not provide a specific IC50 value.

Urease Enzyme Inhibition Investigations

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising therapeutic strategy to combat infections caused by these bacteria. frontiersin.orgnih.gov

Research has shown that metal complexes of Schiff bases derived from carbohydrazides can be potent urease inhibitors. For example, copper(II) complexes of Schiff bases have demonstrated excellent inhibition of Jack bean urease. jetir.org While specific studies focusing solely on 5-Methylpyridine-3-carbohydrazide derivatives and urease inhibition are limited in the provided results, the broader class of hydrazide-containing compounds shows significant promise in this area.

Prolylpeptidase Inhibition Studies

Prolylpeptidases are enzymes that cleave peptide bonds at the carboxyl side of proline residues and are implicated in various physiological processes. A study involving N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide derivatives screened these compounds for their prolylpeptidase inhibitory activities, among other biological effects. researchgate.net This suggests that the broader class of pyrazole carbohydrazides, which includes derivatives of 5-methylpyridine-3-carbohydrazide, are being investigated for their effects on this class of enzymes.

Elucidation of Enzyme Inhibition Kinetics (e.g., Competitive, Non-Competitive)

Understanding the mechanism of enzyme inhibition is crucial for drug design and development. Kinetic studies help to determine whether an inhibitor binds to the active site of the enzyme (competitive inhibition), to a site other than the active site (non-competitive inhibition), or to the enzyme-substrate complex (uncompetitive inhibition). nih.govyoutube.com

In the context of α-glucosidase inhibition, a study on diphenylquinoxaline-6-carbohydrazide hybrids found that the most potent derivative exhibited a competitive type of inhibition. d-nb.info While this study does not directly involve a 5-methylpyridine-3-carbohydrazide derivative, it highlights the kinetic analysis methods applied to similar carbohydrazide (B1668358) compounds. For (E)-MPPC, a molecular docking study was performed to understand its interaction with the α-glucosidase enzyme, which complements kinetic studies by providing a structural basis for inhibition. researchgate.net The estimated inhibition constant (Ki) from this docking study was 173.57 µM. researchgate.net

In Vitro Antimicrobial Activity Evaluation and Proposed Mechanisms

The emergence of antibiotic-resistant bacterial strains has necessitated the search for new antimicrobial agents. Derivatives of 5-Methylpyridine-3-carbohydrazide have been investigated for their efficacy against a variety of bacterial pathogens.

Antibacterial Efficacy Against Diverse Bacterial Strains

A series of 6-(substitutedphenyl)-N'-((E)-(substitutedphenyl)methylidene)-2-methylpyridine-3-carbohydrazides were synthesized and evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus and Enterococcus faecalis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. researchgate.netresearchgate.net Several of these compounds demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 12.5 μg/mL. researchgate.net Specifically, compounds 5a, 5c, 5i, 5j, and 5n from this series were highlighted as being potent against all tested strains. researchgate.net

Another study synthesized new 6-phenyl substituted derivatives of N'-(E)-(methylidene)-2-methylpyridine-3-carbohydrazide and tested their antibacterial effects on S. aureus, E. faecalis, E. coli, and P. aeruginosa, showing good antibacterial activity. farmaciajournal.com The general structure of pyridine and its derivatives has been recognized for its diverse pharmacological activities, including antibacterial properties. rsc.org The antibacterial activity of carbohydrazone derivatives has also been noted, with some compounds showing good to moderate inhibitory effects against various bacterial strains. tsijournals.com

Table 2: Antibacterial Activity of 5-Methylpyridine-3-carbohydrazide Derivatives

| Compound/Derivative Series | Bacterial Strains Tested | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| 6-(substitutedphenyl)-N'-((E)-(substitutedphenyl)methylidene)-2-methylpyridine-3-carbohydrazides (5a, 5c, 5i, 5j, 5n) | S. aureus, E. faecalis, E. coli, P. aeruginosa | 1.56-12.5 | researchgate.net |

| N'-(E)-(methylidene)-2-methylpyridine-3-carbohydrazide derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | Good activity | farmaciajournal.com |

Note: "Good activity" indicates that the source reported significant inhibition but did not provide specific MIC values.

Antifungal Activity Assessment

The emergence of resistance to conventional antifungal agents has spurred the search for novel therapeutic options. Derivatives of 5-methylpyridine-3-carbohydrazide have been investigated for their potential as antifungal agents.

A study involving the synthesis of a series of pyridine derivatives, including those derived from 5-methylpyridine-3-carbohydrazide, revealed promising antifungal activity. semanticscholar.orgresearchgate.net Specifically, certain N'-(3-bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide derivatives (compounds DK-IB, DK-IC, DK-IG, and DK-IH) demonstrated significant antifungal effects when compared to the reference drug, ketoconazole. semanticscholar.orgresearchgate.net While the standard drug was tested at a concentration of 25 µg/mL, the synthesized compounds showed good activity at 500 µg/mL. semanticscholar.orgresearchgate.net Some derivatives in this study exhibited a broad spectrum of antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 8-16 µg/mL. semanticscholar.orgresearchgate.net

The core structure of pyridine is a key feature in many compounds with recognized biological activities, including antifungal properties. semanticscholar.orgrsc.org The quaternization of pyridine using lipophilic substrates has been a strategy to enhance antifungal activity. rsc.org Further research into 2,5-disubstituted 1,3,4-oxadiazole derivatives has also shown that some compounds exhibit good antifungal activity against Aspergillus niger when compared to ketoconazole. pharmacyjournal.in

The general class of hydrazide-hydrazone derivatives has been widely explored for various biological activities, including antifungal action. d-nb.info These findings underscore the potential of the 5-methylpyridine-3-carbohydrazide scaffold as a building block for the development of new antifungal drugs. evitachem.com

Table 1: Antifungal Activity of Selected 5-Methylpyridine-3-carbohydrazide Derivatives

| Compound Code | Chemical Name | Activity | Reference |

|---|---|---|---|

| DK-IB | N'-(3-bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide derivative | Good antifungal activity | semanticscholar.orgresearchgate.net |

| DK-IC | N'-(3-bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide derivative | Good antifungal activity | semanticscholar.orgresearchgate.net |

| DK-IG | N'-(3-bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide derivative | Good antifungal activity | semanticscholar.orgresearchgate.net |

| DK-IH | N'-(3-bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide derivative | Good antifungal activity | semanticscholar.orgresearchgate.net |

Antimycobacterial Activity Research

The global health challenge posed by tuberculosis has necessitated the development of new antimycobacterial agents. Derivatives of 5-methylpyridine-3-carbohydrazide have emerged as a promising area of research in this field.

Specifically, a series of novel Schiff bases, 6-(substitutedphenyl)-N'-((E)-(substitutedphenyl)methylidene)-2-methylpyridine-3-carbohydrazides (5a-n), were synthesized and evaluated for their antibacterial activity, which can be indicative of potential antimycobacterial effects. nih.gov Many of these compounds showed potent activity against various bacterial strains at low concentrations, with MIC values ranging from 1.56 to 12.5 μg/mL. nih.gov

Furthermore, the synthesis of N′-[(E)-(6-Fluoro-2-hydroxyquinoline-3-yl)methylidene]-6-methylpyridine-3-carbohydrazide [2c] and its evaluation against Mycobacterium tuberculosis (H37 RV strain) demonstrated significant inhibitory activity. nih.gov Many of the newly synthesized quinoline (B57606) hydrazone derivatives in this study displayed 100% inhibition at concentrations between 6.25–25 μg/mL. nih.gov

The broader class of 3H-1,3,4-oxadiazol-2-one derivatives has also shown interesting antimycobacterial activity against Mycobacterium tuberculosis H(37)Rv. nih.gov Molecular modeling studies suggest that these active compounds may exert their effect by interacting with the active site of the mycobacterial cytochrome P450-dependent sterol 14alpha-demethylase. nih.gov Additionally, imidazo[1,2-a]pyridine-3-carboxamides have been developed with impressive activity against M. tuberculosis, with some compounds showing a minimum inhibitory concentration (MIC90) of ≤0.006 μM. rsc.org

These findings highlight the potential of the 5-methylpyridine-3-carbohydrazide scaffold in the design of novel antimycobacterial agents.

Investigation of Molecular Mechanisms Underlying Antimicrobial Action (e.g., Topoisomerase IV targeting)

Understanding the molecular mechanisms by which antimicrobial agents work is crucial for the development of effective drugs. For derivatives of 5-methylpyridine-3-carbohydrazide, a key area of investigation is their interaction with bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. google.comnih.gov These enzymes are essential for bacterial DNA replication, making them well-validated targets for antibacterial drugs. google.comnih.gov

Novel bacterial topoisomerase inhibitors (NBTIs) represent a promising class of antibacterial agents that can target both DNA gyrase and topoisomerase IV. nih.gov The potency of NBTIs can differ between these two targets and across bacterial species. nih.gov In Gram-negative bacteria, topoisomerase IV is often the primary target. nih.gov

Research on quinoline-1,3,4-oxadiazole and quinoline-1,2,4-triazole hybrids has shown that some of these compounds are potent inhibitors of both E. coli DNA gyrase and topoisomerase IV. researchgate.net For instance, certain compounds displayed IC50 values as low as 26 nM against E. coli DNA gyrase and 0.47 µM against E. coli topoisomerase IV. researchgate.net The ability of these compounds to act as dual-targeting inhibitors is a significant advantage, as it can potentially reduce the development of bacterial resistance. nih.gov

The structural similarities between the binding pockets of DNA gyrase and topoisomerase IV in both Gram-positive and Gram-negative bacteria are believed to be a key factor in the dual-targeting mechanism of NBTIs. nih.gov The investigation of these molecular interactions is essential for the rational design of more potent and selective antimicrobial agents derived from the 5-methylpyridine-3-carbohydrazide scaffold.

Antioxidant Activity Assessment and Radical Scavenging Properties

Derivatives of 5-methylpyridine-3-carbohydrazide have been investigated for their antioxidant potential, a property of significant interest in the context of various diseases associated with oxidative stress.

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. pensoft.netjournalijar.com This assay measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical, resulting in a color change that can be quantified. journalijar.comresearchgate.net

Studies on various carbohydrazide derivatives have demonstrated their capacity to act as free radical scavengers. For instance, the synthesis and evaluation of 5-(3',4'-dihydroxy-tetrahydrofuran-2'-yl)-2-methyl-3-carbohydrazide derivatives showed notable antioxidant activity. ijcce.ac.ir Similarly, novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide were synthesized and their antioxidant activity was confirmed through their DPPH radical scavenging effect. pensoft.net

The antioxidant properties of phenolic acids, which share some structural similarities with certain carbohydrazide derivatives, are influenced by the presence and position of hydroxyl and methoxyl groups on the benzene (B151609) ring. researchgate.net These groups can enhance antioxidant activity by affecting the O-H bond dissociation enthalpy and the electron-donating ability of the molecule. researchgate.net

The investigation into the antioxidant and radical scavenging properties of 5-methylpyridine-3-carbohydrazide derivatives contributes to a broader understanding of their potential therapeutic applications beyond antimicrobial activity.

Table 2: Antioxidant Activity of Pyrazole Derivatives

| Compound | Concentration (mg/mL) | DPPH Radical Scavenging Activity (%) | Reference |

|---|---|---|---|

| 8 | 80 | 96.64 | researchgate.net |

| 1 | 80 | 77.31 | researchgate.net |

| 10 | 80 | 71.71 | researchgate.net |

| 3 | 80 | 58.79 | researchgate.net |

| 4 | 80 | 49.57 | researchgate.net |

| Ascorbic Acid (Standard) | 1.8 | Optimum Effect | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 5-methylpyridine-3-carbohydrazide derivatives, SAR studies are crucial for optimizing their therapeutic potential.

In the context of antifungal activity, the synthesis and evaluation of a series of N'-(3-bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides demonstrated that specific substitutions are critical for efficacy. semanticscholar.orgresearchgate.net The presence of a bromine atom on the phenyl ring, combined with the oxadiazole and pyridine moieties, appears to contribute significantly to the observed antifungal effects. semanticscholar.orgresearchgate.net

For antimycobacterial agents, SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and more lipophilic biaryl ethers led to nanomolar potency against M. tuberculosis. rsc.org Furthermore, the length of the carbon spacer between the amide nitrogen and a cyclic aliphatic ring was found to be a key determinant of activity, with a three-carbon spacer generally enhancing potency. rsc.org

In the development of topoisomerase inhibitors, SAR studies on novel bacterial topoisomerase inhibitors (NBTIs) have shown that modifications to different parts of the molecule can have a significant impact on their activity against DNA gyrase and topoisomerase IV. nih.gov For example, the introduction of an additional nitrogen atom into the quinolinone left-hand side (LHS) of the molecule can either increase or decrease inhibitory potency depending on its position. nih.gov

Regarding antioxidant activity, SAR studies of phenolic acids have shown that the presence of -CH2COOH and -CH=CHCOOH groups can enhance antioxidant properties compared to a -COOH group. researchgate.net Additionally, methoxyl and phenolic hydroxyl groups also promote antioxidant activity. researchgate.net

These SAR studies provide a roadmap for the rational design of more potent and selective 5-methylpyridine-3-carbohydrazide derivatives for various therapeutic applications.

Exploration of Other In Vitro Bioactive Potentials of Related Carbohydrazide Derivatives (e.g., Antitumor, Anti-inflammatory, Anticonvulsant)

Beyond their antimicrobial and antioxidant properties, carbohydrazide derivatives, including those related to 5-methylpyridine-3-carbohydrazide, have been explored for a wide range of other in vitro bioactive potentials.

Antitumor Activity: The carbohydrazide moiety has been incorporated into various heterocyclic systems to evaluate their anticancer effects. nih.govresearchgate.net For instance, pyrazole carbohydrazide derivatives have shown antitumor potential against various tumor cell lines. nih.gov The substitution with a carbohydrazide moiety at the C-5 position of a pyrazole ring has been found to yield derivatives with antitumor activity. nih.govresearchgate.net

Anti-inflammatory Activity: Several carbohydrazide derivatives have demonstrated significant anti-inflammatory properties. nih.govresearchgate.net Pyrazolone derivatives containing internalized carbohydrazide functions have been shown to possess anti-inflammatory activity. nih.govresearchgate.net Novel coumarin-diacylated hydrazide derivatives have also been synthesized and shown to have anti-inflammatory effects in a dose-dependent manner. researchgate.net

Anticonvulsant Activity: The carbohydrazide scaffold has also been investigated for its potential in developing anticonvulsant agents. nih.govresearchgate.net Certain pyrazole derivatives with a carbohydrazide moiety have exhibited anticonvulsant activity. nih.govresearchgate.net In a study on coumarin-diacylated hydrazide derivatives, some compounds were identified as promising anticonvulsant agents. researchgate.net

The diverse biological activities of carbohydrazide derivatives highlight the versatility of this chemical scaffold in medicinal chemistry. d-nb.info These findings encourage further exploration of 5-methylpyridine-3-carbohydrazide derivatives for a broad spectrum of therapeutic applications.

Table 3: Other Bioactive Potentials of Carbohydrazide Derivatives

| Biological Activity | Compound Class/Derivative | Key Findings | Reference |

|---|---|---|---|

| Antitumor | Pyrazole carbohydrazides | Exhibit antitumor potential against various tumor cell lines. | nih.govresearchgate.net |

| Anti-inflammatory | Pyrazolone derivatives with internalized carbohydrazide | Possess anti-inflammatory activity. | nih.govresearchgate.net |

| Anti-inflammatory | Coumarin-diacylated hydrazides | Show dose-dependent anti-inflammatory effects. | researchgate.net |

| Anticonvulsant | Pyrazole carbohydrazides | Exhibit anticonvulsant activity. | nih.govresearchgate.net |

| Anticonvulsant | Coumarin-diacylated hydrazides | Identified as promising anticonvulsant agents. | researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

Function as Chiral Intermediates in Stereoselective Synthesis

In the field of stereoselective synthesis, the primary goal is to control the three-dimensional arrangement of atoms in a molecule, a critical factor in the efficacy of many pharmaceuticals. Chiral auxiliaries are compounds used to introduce chirality into a molecule by temporarily attaching to a non-chiral starting material, directing a subsequent reaction to occur from a specific direction, and then being removed. numberanalytics.com This process allows for the selective formation of one enantiomer or diastereomer over others.

While direct literature specifically detailing 5-Methylpyridine-3-carbohydrazide as a commercial chiral auxiliary is limited, its structural features suggest its potential for such applications. The hydrazide functional group can react with aldehydes and ketones to form hydrazones. If the starting aldehyde or ketone is prochiral, the subsequent reactions on the hydrazone can be influenced by a chiral auxiliary attached elsewhere, or the hydrazide itself could be part of a more complex chiral directing group.

The principles of stereoselective synthesis often rely on such temporary modifications to achieve high levels of stereocontrol. ic.ac.uknih.gov For instance, methods like double asymmetric synthesis, which uses two sources of chirality to enhance stereoselectivity, or the use of chiral auxiliaries in cascade reactions, represent advanced strategies where a molecule with the structural motifs of 5-Methylpyridine-3-carbohydrazide could potentially be employed. numberanalytics.com The development of efficient synthetic routes that produce compounds with high stereoselectivity is a constant pursuit in organic chemistry, aiming to create complex molecules from simpler, often commercially available starting materials. semanticscholar.orgmdpi.com

Precursor Role in the Synthesis of Diverse Heterocyclic Scaffolds for Medicinal Applications

5-Methylpyridine-3-carbohydrazide serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which form the core structures of many medicinally important molecules. dovepress.comamazonaws.com The reactivity of the carbohydrazide (B1668358) moiety allows for its elaboration into various ring systems. researchgate.net

A significant application is in the synthesis of Schiff bases . These compounds, characterized by a carbon-nitrogen double bond (imine), are formed by the condensation of the carbohydrazide with various aldehydes or ketones. scholarsresearchlibrary.com These Schiff bases are not merely synthetic intermediates but often exhibit a broad spectrum of biological activities themselves, including antibacterial, antifungal, and antitumor properties. scispace.comresearchgate.net For example, a series of Schiff bases derived from 5-methylpyridine-3-carbohydrazide analogues, specifically 6-(substitutedphenyl)-N'-((E)-(substitutedphenyl)methylidene)-2-methylpyridine-3-carbohydrazides, have been synthesized and shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Beyond Schiff bases, the carbohydrazide group is a key functional handle for building more complex fused heterocyclic systems. For instance, pyrazolo[3,4-b]pyridines, a class of compounds known for a wide range of biological activities including antiviral, anti-inflammatory, and antitumor effects, can be synthesized using carbohydrazide precursors. researchgate.net The general strategy involves the reaction of the carbohydrazide with suitable reagents to construct the pyrazole (B372694) ring fused to the initial pyridine (B92270) scaffold. This versatility makes 5-Methylpyridine-3-carbohydrazide and related structures important starting materials in medicinal chemistry research. rsc.org

Interactive Table: Heterocyclic Scaffolds from Pyridine-3-carbohydrazide Derivatives

| Precursor | Reagent(s) | Resulting Scaffold | Reported Medicinal Application | Reference |

| Nicotinic hydrazide | Substituted aromatic aldehydes | Schiff Bases (Pyridin-3-yl-carbohydrazides) | Antibacterial | scholarsresearchlibrary.comscispace.com |

| 2-methylpyridine-3-carbohydrazide analogue | Substituted aromatic aldehydes | Schiff Bases (6-(substitutedphenyl)-N'-((E)-(substitutedphenyl)methylidene)-2-methylpyridine-3-carbohydrazides) | Antibacterial | researchgate.netnih.gov |

| Pyrazolo[3,4-b]pyridine-5-carbohydrazides | Various reagents (e.g., acetylenedicarboxylate) | Fused Heterocycles (e.g., Thiazoles) | General Biological Activity | researchgate.net |

Contributions to the Development of Sensor Materials and Chemical Probes

The development of chemical sensors, materials that can detect and signal the presence of specific chemical species, is a critical area of materials science with applications in environmental monitoring, industrial process control, and medical diagnostics. mdpi.com Pyridine derivatives, including 5-Methylpyridine-3-carbohydrazide, are instrumental in creating such sensor materials, particularly those based on fluorescence. researchgate.net

One major approach involves using these molecules as ligands to create coordination polymers or metal complexes . nih.govutl.pt The pyridine nitrogen and the carbohydrazide group are excellent coordination sites for metal ions. When these ligands bind to a metal center, the resulting complex can exhibit unique photophysical properties, such as luminescence. nih.gov The interaction of this complex with a target analyte (e.g., a metal ion or a small organic molecule) can cause a change in its fluorescence—either turning it "on" or "off" (quenching) or shifting its color. rsc.org This change serves as the sensing signal.

For example, coordination polymers synthesized using pyridine carbohydrazide ligands have been investigated for their ability to detect specific analytes. researchgate.net Schiff bases derived from hydrazides can also function as chemosensors. researchgate.net The imine nitrogen and other heteroatoms in the Schiff base structure can selectively bind to ions like Al³⁺, leading to a measurable change in their fluorescence or color, forming the basis of a highly selective sensor. researchgate.net Soluble coordination polymers have been developed that act as fluorescent probes in a homogeneous solution, offering sensitive detection of explosives and toxic anions like chromate (B82759) and dichromate. nih.gov The design of these materials often focuses on achieving high sensitivity and selectivity for the target analyte. mdpi.com

Interactive Table: Sensor Applications of Pyridine-Based Compounds

| Sensor Material Type | Ligand/Precursor | Analyte Detected | Sensing Mechanism | Reference |

| Coordination Polymer | Pyridine carbohydrazide | Various drugs | Fluorescence | researchgate.net |

| Coordination Polymer | Nitro-substituted benzene-1,4-dicarboxylate and ancillary ligands | Fe³⁺, Cr³⁺, Al³⁺ | Fluorescence Turn-On | rsc.org |

| Soluble Coordination Polymer | Zn-based PCP | Explosives (e.g., 2,4-dinitroaniline), CrO₄²⁻, Cr₂O₇²⁻ | Fluorescence Quenching | nih.gov |

| Schiff Base Chemosensor | 8-hydroxyquinoline derivative | Al³⁺ | Fluorescence Enhancement | researchgate.net |

| Luminescent Metal Complex | Transition metal with α-diimine ligands | O₂, pH | Luminescence Deactivation/Reaction | utl.pt |

Future Research Directions and Emerging Avenues for 5 Methylpyridine 3 Carbohydrazide Studies

Innovation in Green and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry. For 5-Methylpyridine-3-carbohydrazide, research is anticipated to move beyond traditional synthetic routes, which often rely on harsh conditions and hazardous reagents. The focus will shift towards developing eco-friendly and efficient methodologies.

Future synthetic strategies are expected to include:

Use of Renewable Feedstocks: Exploring the synthesis of the pyridine (B92270) core from biomass-derived materials is a promising green approach. acsgcipr.org Lignin, an abundant biopolymer, is a potential renewable source for aromatic compounds, including pyridine carboxylic acids. acsgcipr.org Similarly, furans derived from C5 and C6 sugars can be precursors for pyridine synthesis. acsgcipr.org

Catalytic Innovations: The development of novel catalysts is crucial. This includes employing recyclable and green catalysts that can function under mild conditions. nih.gov Transition-metal-catalyzed cyclization and cross-coupling reactions are also being explored to create functionalized pyridine derivatives with high efficiency. researchgate.net

Alternative Solvents and Energy Sources: Shifting from volatile organic solvents to greener alternatives like water or bio-based solvents will be a key area of research. Additionally, the use of alternative energy sources such as microwave irradiation or ultrasound could lead to faster, more energy-efficient reactions.

One-Pot Multicomponent Reactions: Designing synthetic pathways where multiple bonds are formed in a single operation (one-pot reactions) can significantly reduce waste, time, and resources. nih.gov

These innovations aim to make the production of 5-Methylpyridine-3-carbohydrazide and its analogs not only more efficient but also environmentally benign, aligning with the global push for sustainable chemical manufacturing.

Computational-Guided Design and Discovery of Novel Derivatives with Tailored Bioactivities

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rational approach to designing novel molecules with specific biological activities. researchgate.netcmjpublishers.com For 5-Methylpyridine-3-carbohydrazide, these in silico methods will be instrumental in exploring its vast chemical space and predicting the bioactivities of its derivatives.

Key computational approaches will include:

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a target protein. cmjpublishers.comnih.gov By docking derivatives of 5-Methylpyridine-3-carbohydrazide into the active sites of various enzymes or receptors, researchers can estimate their binding affinity and identify key interactions, guiding the design of more potent compounds. nih.govresearchgate.net